molecular formula C11H17NO3 B3249313 tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932285-09-0

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3249313
CAS No.: 1932285-09-0
M. Wt: 211.26 g/mol
InChI Key: GMFUILAFZFPFJH-JGVFFNPUSA-N
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Description

Tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as a derivative of azabicyclic compounds, is an intriguing molecule in the field of organic chemistry. It has a rigid bicyclic structure with a tert-butyl ester group, making it significant for various synthetic applications and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves several steps, typically starting with the construction of the azabicyclic core. The key steps include:

  • Formation of the Azabicyclic Core: : Often achieved through cycloaddition reactions, such as Diels-Alder reactions, where a diene and a dienophile form the bicyclic system.

  • Introduction of the Oxo Group: : This is usually done via oxidation reactions, such as using oxidizing agents like PCC (pyridinium chlorochromate).

  • Esterification: : The final step involves esterifying the carboxylic acid group with tert-butanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

In industrial settings, the preparation of such compounds might utilize continuous flow reactors to maintain stringent control over reaction conditions, ensuring high yields and purity. Large-scale synthesis often involves optimization of reaction parameters like temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce or modify functional groups.

  • Reduction: : Reduction reactions may be used to convert the oxo group into hydroxyl groups or other functional forms.

  • Substitution: : The tert-butyl ester can be replaced with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as PCC or KMnO4 for oxidation.

  • Reducing Agents: : Like LiAlH4 or NaBH4 for reduction.

  • Nucleophiles: : For substitution reactions, common nucleophiles include amines, alcohols, and thiols.

Major Products

The products of these reactions vary widely depending on the conditions and reagents used. For example, oxidation could yield tert-butyl (1R,4S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, while reduction might produce tert-butyl (1R,4S)-6-hydroxymethyl-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are investigated for their potential activity as enzyme inhibitors or receptor antagonists. Their rigid structure makes them suitable for probing the active sites of various biomolecules.

Medicine

Medicinally, the compound and its analogs may be explored for developing drugs targeting specific neurological pathways or as potential treatments for conditions like Alzheimer's disease.

Industry

In the industrial sector, these compounds could be used in the development of new materials or as catalysts in chemical reactions, owing to their unique structural properties.

Mechanism of Action

The mechanism by which tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects is largely dependent on its structural features. It can interact with molecular targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions allow it to bind effectively to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

When compared to other similar compounds, such as tropane derivatives and other azabicyclic molecules, tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out due to its rigid bicyclic framework and the presence of the tert-butyl ester group. This uniqueness imparts distinctive physical and chemical properties, making it particularly valuable in synthetic and medicinal chemistry.

List of Similar Compounds

  • Tropane

  • Cocaine (a tropane alkaloid)

  • Scopolamine

  • Hyoscyamine

  • Atropine

These compounds share structural similarities but differ in their functional groups and overall chemical properties, which influence their applications and biological activities.

There you have it—a detailed journey into the world of this compound. Fascinating, right?

Properties

IUPAC Name

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUILAFZFPFJH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

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